DS21360717

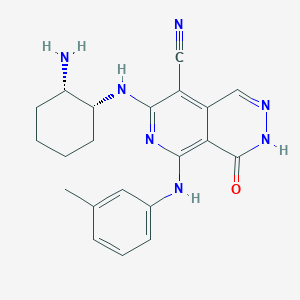

Description

Structure

3D Structure

Properties

Molecular Formula |

C21H23N7O |

|---|---|

Molecular Weight |

389.463 |

IUPAC Name |

7-[[(1R,2S)-2-aminocyclohexyl]amino]-5-(3-methylanilino)-4-oxo-3H-pyrido[3,4-d]pyridazine-8-carbonitrile |

InChI |

InChI=1S/C21H23N7O/c1-12-5-4-6-13(9-12)25-20-18-15(11-24-28-21(18)29)14(10-22)19(27-20)26-17-8-3-2-7-16(17)23/h4-6,9,11,16-17H,2-3,7-8,23H2,1H3,(H,28,29)(H2,25,26,27)/t16-,17+/m0/s1 |

InChI Key |

VFVLUXBYMUKJIJ-DLBZAZTESA-N |

SMILES |

CC1=CC(=CC=C1)NC2=C3C(=C(C(=N2)NC4CCCCC4N)C#N)C=NNC3=O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DS21360717; DS-21360717; DS 21360717; |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of DS21360717, a Potent and Selective FER Tyrosine Kinase Inhibitor

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of DS21360717, a novel and potent small molecule inhibitor of Feline Sarcoma (FES)-related (FER) tyrosine kinase. Preclinical data indicate that this compound holds promise as an anti-tumor agent, and this document will detail the available quantitative data, the experimental protocols used to ascertain its activity, and the underlying signaling pathways.

Core Mechanism of Action: Inhibition of FER Tyrosine Kinase

This compound functions as a highly potent and selective inhibitor of FER, a non-receptor tyrosine kinase.[1][2][3] FER kinase is implicated in various cellular processes that are critical for cancer progression, including cell proliferation, migration, invasion, and metastasis.[4][5] Overexpression and aberrant activation of FER have been observed in a range of human cancers, such as breast, prostate, and non-small cell lung cancer, often correlating with a poor prognosis.

The primary mechanism of action for this compound is the competitive inhibition of the ATP-binding site of the FER kinase domain. By occupying this site, this compound prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades that promote tumorigenesis.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data for this compound, highlighting its potency and cellular activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Parameter | Value (nM) |

| FER Kinase | Enzymatic Assay | IC50 | 0.49 |

| FER-driven Ba/F3 cells | Cell-based Proliferation Assay | GI50 | 1.9 |

| Ba/F3-Mock cells | Cell-based Proliferation Assay | GI50 | 220 |

Table 2: In Vivo Antitumor Efficacy of this compound

| Animal Model | Tumor Type | Dosing (mg/kg, oral) | Outcome |

| Mice | Subcutaneous Ba/F3-FER xenograft | 12.5 - 100 | Significant inhibition of tumor volume increase |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

FER Kinase Enzymatic Assay

Objective: To determine the in vitro inhibitory activity of this compound against the FER kinase.

Methodology:

-

Recombinant human FER kinase enzyme is incubated with a kinase buffer containing ATP and a generic kinase substrate (e.g., a poly-Glu-Tyr peptide).

-

This compound is added to the reaction mixture at varying concentrations.

-

The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as radioisotope incorporation (32P-ATP) or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

-

The concentration of this compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

Cell-Based Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of cells dependent on FER kinase activity.

Methodology:

-

Ba/F3 cells, a murine pro-B cell line, are engineered to express either active FER kinase (Ba/F3-FER) or a mock vector (Ba/F3-Mock).

-

Cells are seeded in 96-well plates and treated with a serial dilution of this compound.

-

The cells are incubated for a period of 72 hours.

-

Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies the number of viable cells.

-

The concentration of this compound that inhibits cell growth by 50% (GI50) is determined for both cell lines to assess potency and selectivity.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with Ba/F3-FER cells.

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various dose levels (e.g., 12.5, 25, 50, and 100 mg/kg) once daily.

-

Tumor volume and body weight are measured regularly throughout the study.

-

The study is concluded after a predetermined period, and the tumors are excised and weighed.

-

The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the vehicle control group.

Signaling Pathways and Visualizations

FER kinase is a key node in multiple signaling pathways that drive cancer cell behavior. Upon activation by upstream signals, such as growth factor receptors like EGFR, FER phosphorylates a variety of downstream substrates. This leads to the activation of pathways including the PI3K/AKT and MAPK/ERK pathways, which are central regulators of cell proliferation and survival. Furthermore, FER plays a crucial role in cell motility and invasion by modulating the actin cytoskeleton through the phosphorylation of proteins like Vav2, which in turn activates Rac-GTP.

Below are Graphviz diagrams illustrating the FER signaling pathway and the mechanism of its inhibition by this compound.

Caption: The FER kinase signaling pathway in cancer cells.

Caption: Mechanism of action of this compound as a FER kinase inhibitor.

References

Pyrido-pyridazinone Derivatives as Kinase Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pyrido-pyridazinone derivatives as potent kinase inhibitors, with a primary focus on their activity against Feline Sarcoma-related (FER) tyrosine kinase, a promising target in oncology. This document summarizes key structure-activity relationship (SAR) data, details experimental protocols for their evaluation, and visualizes the associated signaling pathways and experimental workflows.

Introduction to Pyrido-pyridazinone Kinase Inhibitors

The pyrido-pyridazinone scaffold has emerged as a promising chemical template for the development of targeted kinase inhibitors. Initial high-throughput screening efforts identified a pyridine (B92270) derivative with moderate inhibitory activity against FER kinase.[1] Subsequent chemical modifications, including a scaffold hopping approach from the initial pyridine template to a pyrido-pyridazinone core, led to the discovery of highly potent and selective inhibitors.[1]

FER is a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell migration, adhesion, and proliferation.[1] Its overexpression and aberrant activity have been implicated in the progression and metastasis of various cancers, including breast, lung, and liver cancers, making it an attractive target for anticancer drug development.[1] The pyrido-pyridazinone derivatives discussed herein have demonstrated significant antitumor efficacy in preclinical models, highlighting their therapeutic potential.[1]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo activity of key pyrido-pyridazinone derivatives against FER kinase. The data is compiled from seminal publications in the field, providing a comparative overview of their potency and pharmacokinetic properties.

Table 1: In Vitro FER Kinase Inhibitory Activity and Cellular Growth Inhibition

| Compound | Modifications | FER IC50 (nM) | Ba/F3-FER GI50 (nM) | Ba/F3-Mock GI50 (nM) |

| 1 (HTS Hit) | Pyridine Scaffold, R=H | 480 | - | - |

| 4 | Pyridine Scaffold, R=CN | 2.6 | 13 | >10000 |

| 15 | Pyrido-pyridazinone Scaffold | 15 | 110 | >10000 |

| 21 (DS21360717) | 8-CN Pyrido-pyridazinone | 0.49 | 4.8 | >10000 |

| 2a | 8-F Pyrido-pyridazinone | 4.9 | 60 | >10000 |

| 17c (DS08701581) | Optimized 8-CN, C-5 Morpholine | 0.28 | 1.4 | >10000 |

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Table 2: Pharmacokinetic Properties of Lead Compounds in Mice

| Compound | IV (1 mg/kg) CL (mL/min/kg) | PO (10 mg/kg) Cmax (ng/mL) | PO (10 mg/kg) AUC (ng*h/mL) | PO (10 mg/kg) BA (%) | Solubility (pH 6.8, µg/mL) |

| 4 | 22 | 100 | 180 | 13 | 0.2 |

| 21 (this compound) | 13 | 110 | 250 | 19 | 0.2 |

| 17c (DS08701581) | 14.3 | 1395 | 4578 | 58.1 | 14.1 |

Data sourced from Taniguchi et al., 2019 and Taniguchi et al., 2024.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving FER kinase and a typical experimental workflow for the evaluation of pyrido-pyridazinone inhibitors.

References

In-depth Technical Guide: The Target Protein Interaction of DS21360717

Notice: Comprehensive searches for the identifier "DS21360717" have not yielded specific information regarding a target protein, mechanism of action, or any associated quantitative data. The identifier may be internal, proprietary, or not yet publicly disclosed.

This guide is structured to serve as a template for the analysis of a novel small molecule inhibitor, outlining the necessary components for a thorough understanding of its interaction with a target protein. Once information regarding this compound becomes available, this framework can be populated with the relevant data.

Executive Summary

This section would typically provide a high-level overview of this compound, its target protein, the therapeutic rationale for their interaction, and a summary of key findings related to its binding affinity, potency, and mechanism of action.

Introduction to the Target Protein

A detailed description of the target protein would be provided here, including its family, function, and role in disease pathology. This section would also discuss the rationale for targeting this protein for therapeutic intervention.

Binding Characteristics of this compound

This section would focus on the quantitative aspects of the interaction between this compound and its target protein.

Table 1: Binding Affinity and Kinetics of this compound

| Parameter | Value | Experimental Method |

| Kd (nM) | Data not available | Surface Plasmon Resonance (SPR) |

| kon (M-1s-1) | Data not available | Surface Plasmon Resonance (SPR) |

| koff (s-1) | Data not available | Surface Plasmon Resonance (SPR) |

| IC50 (nM) | Data not available | Competitive Binding Assay |

In Vitro Efficacy and Potency

This section would detail the functional consequences of this compound binding to its target protein in cellular assays.

Table 2: Functional Potency of this compound in Cellular Assays

| Assay Type | Cell Line | Parameter | Value (nM) |

| Enzymatic Activity | Relevant cell line | IC50 | Data not available |

| Signaling Pathway | Relevant cell line | EC50 | Data not available |

| Cell Proliferation | Cancer cell line | GI50 | Data not available |

Signaling Pathway Modulation

Here, the impact of this compound on the downstream signaling pathways regulated by the target protein would be elucidated.

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocols

This section would provide detailed methodologies for the key experiments used to characterize the interaction of this compound with its target.

Surface Plasmon Resonance (SPR)

-

Objective: To determine the binding affinity and kinetics (Kd, kon, koff) of this compound to its target protein.

-

Instrumentation: e.g., Biacore T200 (Cytiva)

-

Immobilization: The purified target protein would be immobilized on a CM5 sensor chip via amine coupling.

-

Analyte: A concentration series of this compound would be flowed over the chip surface.

-

Data Analysis: The resulting sensorgrams would be fit to a 1:1 Langmuir binding model to calculate the kinetic parameters.

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

In Vitro Kinase Assay (Example)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against its target kinase.

-

Assay Principle: A luminescent kinase assay (e.g., ADP-Glo™, Promega) would be used to measure the amount of ADP produced, which is inversely proportional to the kinase activity.

-

Procedure:

-

The target kinase and its substrate would be incubated with a serial dilution of this compound.

-

ATP would be added to initiate the kinase reaction.

-

After incubation, ADP-Glo™ Reagent would be added to terminate the kinase reaction and deplete the remaining ATP.

-

Kinase Detection Reagent would be added to convert ADP to ATP, and the newly synthesized ATP would be measured using a luciferase/luciferin reaction.

-

-

Data Analysis: The luminescence signal would be plotted against the logarithm of the inhibitor concentration, and the data would be fitted to a four-parameter logistic model to determine the IC50.

Conclusion

This concluding section would summarize the key findings regarding the interaction of this compound with its target protein and discuss the potential therapeutic implications and future directions for research and development.

Unraveling the Cellular Mechanisms of DS21360717: A Technical Guide

For Immediate Release

[City, State] – [Date] – In a significant advancement for oncology research and drug development, a comprehensive technical guide has been compiled detailing the cellular pathways modulated by DS21360717, a potent and selective inhibitor of FER tyrosine kinase. This document provides an in-depth analysis of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and novel pathway visualizations, offering a critical resource for researchers, scientists, and professionals in the field of drug development.

This compound has emerged as a promising anti-cancer agent, demonstrating high potency with an IC50 of 0.49 nM against FER kinase. Its activity has been observed in various cancer models, highlighting its potential as a therapeutic candidate. This guide synthesizes the current understanding of how this compound exerts its effects at a cellular level, focusing on the key signaling cascades it disrupts.

Core Cellular Pathways Modulated by this compound

The primary mechanism of action of this compound is the direct inhibition of FER, a non-receptor tyrosine kinase implicated in multiple oncogenic signaling pathways. By targeting FER, this compound influences a network of downstream effectors crucial for cancer cell proliferation, survival, and metastasis.

The EGFR/SHP2/FER Signaling Axis

A pivotal pathway modulated by this compound is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. FER kinase acts as a critical node in this pathway. Upon EGFR activation, FER is recruited, leading to the activation of downstream signaling molecules, including STAT3 and the RAS/MAPK cascade (ERK). This compound effectively uncouples this connection, leading to the suppression of oncogenic signals.

Downstream Signaling Cascades: PI3K/AKT and MAPK/ERK

Inhibition of FER by this compound has been shown to impact two major downstream signaling pathways:

-

PI3K/AKT Pathway: This pathway is central to cell survival and proliferation. Studies in Solitary Fibrous Tumor (SFT) cells have indicated that FER inhibition by this compound leads to a reduction in the phosphorylation of AKT, a key component of this pathway.

-

MAPK/ERK Pathway: This cascade is a primary driver of cell proliferation and is frequently dysregulated in cancer. The inhibition of FER by this compound results in decreased phosphorylation of ERK, thereby attenuating proliferative signals.

Modulation of STAT3 Signaling

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that promotes the expression of genes involved in cell survival and proliferation. FER kinase can directly phosphorylate and activate STAT3. By inhibiting FER, this compound prevents STAT3 activation, leading to the downregulation of its target genes.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | IC50 (nM) |

| FER Kinase | 0.49 |

Table 2: Anti-proliferative Activity in Solitary Fibrous Tumor (SFT) Primary Cells

| Cell Line | IC50 (µM) |

| Primary SFT Cells | ~1 |

| (Additional cancer cell line data would be presented here if available from further specific search results) |

Signaling Pathway and Experimental Workflow Visualizations

To elucidate the complex interactions modulated by this compound, the following diagrams have been generated using the DOT language.

An In-Depth Technical Guide to the In Vitro Characterization of Novel Small Molecule Modulators

For Researchers, Scientists, and Drug Development Professionals

Introduction

The in vitro characterization of a novel chemical entity is a critical phase in the drug discovery and development pipeline. This process involves a series of well-defined experiments to determine the compound's biological activity, mechanism of action, potency, selectivity, and potential liabilities before advancing to more complex in vivo studies. This guide provides a comprehensive overview of the essential in vitro assays and data presentation required for the thorough characterization of a novel compound, here referred to as "DS21360717".

Biochemical Assays: Target Engagement and Enzymatic Activity

Biochemical assays are fundamental to understanding the direct interaction of a compound with its purified molecular target, such as an enzyme or a receptor. These assays are crucial for determining the potency and mechanism of inhibition or activation.

Target Binding Affinity

Binding assays measure the strength of the interaction between the compound and its target protein.

Table 1: Binding Affinity of this compound for [Target Name]

| Assay Type | Ligand | Ki (nM) | KD (nM) | Notes |

| Radioligand Binding Assay | [3H]-Ligand X | 15.2 ± 2.1 | - | Competitive displacement |

| Surface Plasmon Resonance (SPR) | - | - | 12.8 ± 1.5 | Direct binding kinetics |

| Isothermal Titration Calorimetry (ITC) | - | - | 18.5 ± 3.0 | Thermodynamic profile |

Experimental Protocol: Radioligand Binding Assay

-

Preparation of Membranes: Membranes from cells overexpressing [Target Name] are prepared by homogenization and centrifugation.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.

-

Incubation: Membranes (10 µg protein) are incubated with a fixed concentration of [3H]-Ligand X (e.g., 2 nM) and increasing concentrations of this compound (0.1 nM to 100 µM) in a total volume of 200 µL.

-

Equilibrium: The reaction is incubated for 60 minutes at room temperature to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.

-

Detection: Filters are washed with ice-cold assay buffer, and the bound radioactivity is quantified by liquid scintillation counting.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 10 µM of [Unlabeled Ligand Y]). The IC50 values are calculated by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.

Enzymatic Activity

Enzymatic assays are performed to quantify the effect of the compound on the catalytic activity of an enzyme target.

Table 2: Enzymatic Inhibition of [Enzyme Name] by this compound

| Assay Type | Substrate | IC50 (nM) | Mode of Inhibition |

| FRET-based Assay | [FRET Peptide Substrate] | 25.6 ± 4.5 | ATP-competitive |

| Kinase Glo® Assay | [Protein Substrate] | 30.1 ± 3.8 | ATP-competitive |

Experimental Protocol: FRET-based Enzymatic Assay

-

Reagents: Purified recombinant [Enzyme Name], [FRET Peptide Substrate], ATP, and this compound.

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

-

Reaction: The enzyme (e.g., 1 nM) is pre-incubated with varying concentrations of this compound for 15 minutes at room temperature.

-

Initiation: The enzymatic reaction is initiated by the addition of a mixture of [FRET Peptide Substrate] (e.g., 100 nM) and ATP (e.g., 10 µM).

-

Detection: The reaction progress is monitored continuously by measuring the change in the FRET ratio (e.g., emission at 520 nm / emission at 485 nm) using a fluorescence plate reader.

-

Data Analysis: The initial reaction rates are determined from the linear phase of the progress curves. IC50 values are obtained by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based Assays: Cellular Potency and Functional Effects

Cell-based assays provide a more physiologically relevant context to evaluate the compound's activity by assessing its effects within a living cell. These assays can measure downstream signaling events, gene expression, or phenotypic changes.

Target Engagement in Cells

These assays confirm that the compound can bind to its intended target in a cellular environment.

Table 3: Cellular Target Engagement of this compound

| Assay Type | Cell Line | EC50 (nM) |

| Cellular Thermal Shift Assay (CETSA) | [Cell Line A] | 55.2 ± 8.1 |

| NanoBRET™ Target Engagement Assay | [Cell Line B] | 48.9 ± 6.3 |

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture: [Cell Line A] cells are cultured to ~80% confluency.

-

Compound Treatment: Cells are treated with varying concentrations of this compound or vehicle for 1 hour at 37°C.

-

Heating: The cell suspension is divided into aliquots and heated at different temperatures for 3 minutes.

-

Lysis: Cells are lysed by freeze-thaw cycles.

-

Centrifugation: The soluble fraction is separated from the precipitated proteins by centrifugation.

-

Detection: The amount of soluble [Target Name] in the supernatant is quantified by Western blotting or ELISA.

-

Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined for each compound concentration. The shift in Tm indicates target engagement. The EC50 is determined by plotting the Tm shift against the compound concentration.

Functional Cellular Assays

These assays measure the biological consequences of the compound's interaction with its target.

Table 4: Functional Cellular Activity of this compound

| Assay Type | Cell Line | Endpoint Measured | EC50 / IC50 (nM) |

| cAMP Assay | [Cell Line C] | cAMP levels | IC50 = 75.4 ± 9.2 |

| Reporter Gene Assay | [Cell Line D] | Luciferase activity | EC50 = 98.1 ± 11.5 |

| Cell Proliferation Assay | [Cancer Cell Line E] | Cell viability | GI50 = 150.2 ± 20.7 |

Experimental Protocol: Reporter Gene Assay

-

Cell Line: A stable cell line ([Cell Line D]) expressing a reporter gene (e.g., luciferase) under the control of a response element sensitive to the [Signaling Pathway] is used.

-

Plating: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound for a specified period (e.g., 6-24 hours).

-

Lysis: Cells are lysed using a reporter lysis buffer.

-

Detection: The luciferase substrate is added to the lysate, and luminescence is measured using a luminometer.

-

Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated cells. The EC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

Signaling Pathway and Workflow Diagrams

Visual representations of signaling pathways and experimental workflows are essential for a clear understanding of the compound's mechanism and the methods used for its characterization.

DS21360717 and Its Effect on the Tumor Microenvironment: A Technical Guide

Disclaimer: Publicly available information specifically identifying "DS21360717" is limited. The following guide is based on the extensive research and known mechanisms of action of Lysine-Specific Demethylase 1 (LSD1) inhibitors, a class of molecules to which this compound likely belongs. The data and protocols described are representative of this class of epigenetic modulators.

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer therapy, fostering immunosuppression and promoting tumor growth. Epigenetic regulators, such as Lysine-Specific Demethylase 1 (LSD1), have emerged as critical modulators of the TME.[1][2] LSD1, also known as KDM1A, is a histone demethylase that is overexpressed in a wide range of cancers and is associated with poor prognosis.[1][2][3] Inhibitors of LSD1, such as this compound, represent a promising therapeutic strategy to remodel the TME from an immunosuppressive ("cold") to an immune-active ("hot") state, thereby enhancing the efficacy of immunotherapies like checkpoint blockade. This document provides a detailed overview of the mechanism of action of LSD1 inhibitors, their multifaceted effects on the components of the TME, and relevant experimental protocols.

Core Mechanism of Action: LSD1 Inhibition

LSD1 primarily functions to remove mono- and di-methyl groups from histone H3 at lysine (B10760008) 4 (H3K4me1/2) and lysine 9 (H3K9me1/2), leading to transcriptional repression of target genes. By inhibiting LSD1, compounds like this compound prevent this demethylation, leading to the re-expression of genes that can fundamentally alter tumor cell behavior and the surrounding microenvironment.

A key consequence of LSD1 inhibition is the induction of double-stranded RNA (dsRNA) stress within tumor cells. This occurs through two primary mechanisms:

-

Upregulation of Endogenous Retroviral Elements (ERVs): LSD1 inhibition leads to the expression of repetitive genetic elements, including ERVs, which are normally silenced.

-

Downregulation of the RNA-Induced Silencing Complex (RISC): Inhibition of LSD1 can suppress components of the RISC, further contributing to the accumulation of dsRNA.

This accumulation of dsRNA mimics a viral infection, triggering an interferon (IFN) response that increases tumor immunogenicity and makes the cancer cells more visible to the immune system.

References

Pharmacological Profile of DS21360717: Information Not Available

Following a comprehensive search for the pharmacological profile of DS21360717, no specific information regarding this compound could be located. Publicly available scientific literature and drug development databases do not contain data on its mechanism of action, binding affinity, in vitro or in vivo efficacy, or any associated signaling pathways.

Consequently, the requested in-depth technical guide, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows, cannot be generated at this time. The core requirements of the request are contingent on the availability of foundational pharmacological data for this compound, which is currently not accessible in the public domain.

Further investigation would be required to ascertain if "this compound" is an internal development code that has not yet been publicly disclosed, a misidentified compound, or a designation that is no longer in use. Without primary data, a detailed pharmacological profile cannot be constructed.

Methodological & Application

Application Notes and Protocols for DS21360717: Information Not Currently Available

Despite a comprehensive search for experimental protocols and data related to DS21360717, no specific information for this compound is publicly available at this time. Therefore, the creation of detailed Application Notes and Protocols as requested is not possible.

The search for "this compound" did not yield any specific experimental procedures for cell culture, quantitative data on its biological effects, or details about its mechanism of action and interaction with cellular signaling pathways. General laboratory protocols for cell culture, viability assays, apoptosis detection, and cell cycle analysis are well-established in the scientific literature; however, the specific parameters and expected outcomes for this compound are not documented in the available resources.

To fulfill the request for detailed application notes, including data tables and signaling pathway diagrams, specific in vitro studies on this compound would be required. Such studies would need to determine key parameters, including but not limited to:

-

Optimal cell lines for study: Identifying cancer cell lines that are sensitive to this compound.

-

Effective concentration range: Determining the concentrations at which this compound exhibits biological activity.

-

Mechanism of action: Elucidating whether the compound induces apoptosis, causes cell cycle arrest, or has other cytotoxic effects.

-

Signaling pathway modulation: Identifying the specific cellular signaling pathways affected by this compound.

Without this foundational data, any attempt to generate the requested application notes and protocols would be speculative and not based on factual, reproducible scientific evidence.

Researchers, scientists, and drug development professionals interested in the biological activity of this compound are encouraged to perform initial exploratory studies to generate the necessary data for the development of detailed experimental protocols. These studies would typically involve a range of standard cell and molecular biology techniques. Once such data becomes available, the creation of comprehensive application notes and protocols would be feasible.

Application Notes and Protocols for DS21360717

For Research Use Only. Not for use in diagnostic procedures.

Introduction

DS21360717 is a highly potent and selective inhibitor of FER (Fps/Fes Related) non-receptor tyrosine kinase. FER kinase is implicated in various cellular processes, including cell-cell adhesion, cytoskeletal regulation, and signaling pathways downstream of growth factor receptors. Dysregulation of FER has been associated with the progression of certain cancers, making it a target for therapeutic development. This compound exhibits significant antitumor activity by inhibiting FER kinase, thereby modulating downstream signaling pathways crucial for tumor cell proliferation and survival. These application notes provide detailed protocols for the preparation, storage, and in vitro use of this compound.

Physicochemical and Inhibitory Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 389.46 g/mol | [1] |

| Chemical Formula | C₂₁H₂₃N₇O | [1] |

| IC₅₀ (FER Kinase) | 0.49 nM | [1] |

| GI₅₀ (FER-driven Ba/F3 cells) | 1.9 nM | [2] |

| GI₅₀ (Ba/F3-Mock cells) | 220 nM | [2] |

| Solubility | Soluble in DMSO |

Solution Preparation and Storage

Proper preparation and storage of this compound solutions are critical for maintaining its stability and activity.

Materials Required:

-

This compound solid powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), sterile

-

Sterile, polypropylene (B1209903) microcentrifuge tubes or vials

-

Calibrated pipettes and sterile tips

Stock Solution Preparation (10 mM in DMSO)

-

Equilibrate: Allow the vial of solid this compound to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

-

Weigh: Accurately weigh a specific amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.89 mg of this compound.

-

Dissolve: Add the appropriate volume of anhydrous DMSO to the solid compound. For 3.89 mg, add 1 mL of DMSO.

-

Mix: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can aid in dissolution if necessary.

-

Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes to minimize freeze-thaw cycles.

Storage Conditions

The stability of this compound in solution is dependent on the storage temperature. The following table summarizes the recommended storage conditions for both the solid compound and its stock solutions.

| Form | Storage Temperature | Shelf Life | Reference |

| Solid Powder | 0 - 4°C | Short-term (days to weeks) | |

| -20°C | Long-term (months to years) | ||

| Stock Solution | -20°C | Up to 1 month | |

| -80°C | Up to 6 months |

Note: It is crucial to use the stock solution within the recommended timeframe to ensure its potency. Avoid repeated freeze-thaw cycles.

Experimental Protocols

The following are generalized protocols for utilizing this compound in common in vitro assays. Researchers should optimize these protocols for their specific experimental systems.

Protocol 1: In Vitro FER Kinase Inhibition Assay

This protocol provides a framework for determining the IC₅₀ of this compound against purified FER kinase. A variety of assay formats can be used, such as those based on fluorescence resonance energy transfer (FRET) or luminescence.

Materials:

-

Recombinant human FER kinase

-

Kinase substrate (e.g., a specific peptide)

-

ATP

-

Kinase assay buffer

-

This compound stock solution (10 mM in DMSO)

-

Detection reagents (specific to the assay format)

-

384-well assay plates

Procedure:

-

Compound Dilution: Prepare a serial dilution of the this compound stock solution in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and low (typically ≤ 1%).

-

Assay Reaction: a. To each well of a 384-well plate, add the diluted this compound or a vehicle control (DMSO in assay buffer). b. Add the FER kinase and the kinase substrate to each well. c. Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions for the chosen assay format.

-

Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a compatible plate reader.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cellular Proliferation Assay

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., a line with known FER expression or dependency)

-

Complete cell culture medium

-

This compound stock solution (10 mM in DMSO)

-

Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and resume growth for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Remove the old medium from the cells and add the medium containing the various concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle-treated control cells (representing 100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the GI₅₀ (concentration for 50% growth inhibition) value.

Visualizations

Signaling Pathway of FER Kinase

The following diagram illustrates a simplified signaling pathway involving FER kinase. FER is activated by various growth factor receptors and subsequently phosphorylates downstream targets, influencing pathways such as STAT3 and NF-κB, which are critical for cell proliferation, survival, and migration.

Caption: Simplified FER kinase signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Kinase Assay

This diagram outlines the general workflow for performing an in vitro kinase inhibition assay with this compound.

Caption: General experimental workflow for an in vitro FER kinase inhibition assay.

Logical Relationship for Solution Handling

This diagram illustrates the key considerations and steps for the proper handling and storage of this compound.

Caption: Logical workflow for the preparation and storage of this compound solutions.

References

Application Notes and Protocols for DS21360717 in In Vitro Assays

A comprehensive search for the compound "DS21360717" in publicly available scientific literature and databases did not yield any specific information regarding its mechanism of action, cellular targets, or established protocols for in vitro assays.

The identifier "this compound" may correspond to a novel or proprietary compound that is not yet described in published research. It could also be an internal designation within a research program that has not been publicly disclosed.

Without information on the compound's biological activity, it is not possible to provide specific, validated protocols or recommended concentration ranges for its use in in vitro assays. The appropriate experimental design, including the choice of cell lines, assay endpoints, and compound concentrations, is entirely dependent on the compound's molecular target and its expected biological effects.

To proceed with developing in vitro assays for this compound, the following general workflow and considerations are recommended. This guidance is based on standard practices in drug discovery and biomedical research.

General Workflow for Characterizing a Novel Compound In Vitro

The following diagram outlines a typical workflow for the initial in vitro characterization of a novel compound like this compound.

Caption: General workflow for in vitro characterization of a novel compound.

Hypothetical Signaling Pathway Analysis

If, for instance, preliminary studies were to suggest that this compound is an inhibitor of a key kinase in a cancer-related signaling pathway, such as the MAPK/ERK pathway, a subsequent step would be to investigate its effects on downstream signaling events.

The following diagram illustrates a simplified representation of the MAPK/ERK signaling cascade, which is a common target in cancer drug discovery.

Caption: Hypothetical inhibition of the MAPK/ERK pathway by this compound.

Recommendations for Proceeding

To enable the creation of specific application notes and protocols for this compound, the following information is essential:

-

Compound Target(s): The primary biological target or targets of the compound.

-

Mechanism of Action: How the compound interacts with its target (e.g., inhibitor, agonist, antagonist).

-

Chemical Properties: Solubility and stability in common laboratory solvents (e.g., DMSO, ethanol).

-

Preliminary Data: Any existing data on its activity in biochemical or cellular assays.

Once this foundational information is available, it will be possible to develop detailed and relevant protocols, including:

-

Recommended Stock Concentration and Storage: Guidelines for preparing and storing the compound.

-

Cell Line Selection: Appropriate cell models that express the target of interest.

-

Detailed Assay Protocols: Step-by-step instructions for performing relevant assays (e.g., cell viability, target engagement, signaling pathway modulation).

-

Data Analysis and Interpretation: Guidance on how to analyze and interpret the results.

Researchers and drug development professionals in possession of this compound are encouraged to perform initial characterization studies to elucidate its biological activity. The results of these studies will be critical for the development of robust and reproducible in vitro assays.

Application Note: Utilizing DS21360717 for the Analysis of FER Phosphorylation by Western Blot

Introduction

DS21360717 is a potent and orally active inhibitor of FER tyrosine kinase, with an IC50 of 0.49 nM.[1][2] FER is a non-receptor tyrosine kinase involved in various cellular processes, including cell-cell adhesion, signaling from growth factor receptors to the cytoskeleton, and regulation of leukocyte recruitment.[3][4] Given its role in these critical pathways, investigating the phosphorylation state of FER is crucial for understanding its activation and function in both normal physiology and disease states like cancer. This document provides a detailed protocol for the analysis of FER phosphorylation using Western blot, incorporating the FER kinase inhibitor this compound as a key experimental tool to probe FER signaling pathways and validate antibody specificity.

Principle of the Assay

Western blotting is a widely used technique to detect specific proteins in a sample.[5] When studying protein phosphorylation, it is essential to use antibodies that specifically recognize the phosphorylated form of the target protein. The FER kinase inhibitor this compound can be used to treat cells to prevent the autophosphorylation of FER and the phosphorylation of its downstream targets. By comparing the Western blot signal for phosphorylated FER in untreated and this compound-treated cells, researchers can confirm the specificity of the phospho-FER antibody and investigate the effects of FER kinase inhibition on cellular signaling pathways.

Application

This protocol is intended for researchers, scientists, and drug development professionals interested in studying FER kinase signaling. It is applicable for use with cultured cells and can be adapted for tissue lysates. The use of this compound in this assay allows for:

-

Validation of the specificity of phospho-FER antibodies.

-

Investigation of the role of FER kinase activity in specific signaling pathways.

-

Assessment of the efficacy of this compound in inhibiting FER phosphorylation in a cellular context.

Experimental Protocols

I. Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will allow them to reach 70-80% confluency on the day of the experiment.

-

Cell Starvation (Optional): For experiments involving growth factor stimulation, serum-starve the cells overnight in a serum-free or low-serum medium to reduce basal levels of protein phosphorylation.

-

Inhibitor Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a cell culture medium to the desired final concentration. It is recommended to perform a dose-response experiment to determine the optimal inhibitor concentration.

-

Incubation: Remove the medium from the cells and add the medium containing this compound. Incubate the cells for a predetermined period (e.g., 1-4 hours) at 37°C in a CO2 incubator. Include a vehicle control (e.g., DMSO) for comparison.

-

Stimulation (Optional): If studying growth factor-induced phosphorylation, add the desired growth factor (e.g., PDGF-BB) for a specific time course (e.g., 5-30 minutes) before cell lysis.

II. Preparation of Cell Lysates

It is critical to work quickly and on ice throughout the lysis procedure to prevent dephosphorylation.

-

Lysis Buffer Preparation: Prepare a lysis buffer containing phosphatase inhibitors. A common recipe is RIPA buffer supplemented with 1 mM Na3VO4, 10 mM NaF, and a protease inhibitor cocktail.

-

Cell Lysis:

-

Aspirate the cell culture medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add an appropriate volume of ice-cold lysis buffer to the plate.

-

Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.

-

-

Incubation and Clarification:

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (clarified lysate) to a new tube.

-

Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

-

III. Western Blot Analysis

-

Sample Preparation:

-

To an aliquot of cell lysate, add an equal volume of 2x Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to denature the proteins.

-

-

SDS-PAGE:

-

Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-polyacrylamide gel.

-

Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. PVDF membranes are recommended for their durability, especially if stripping and reprobing are planned.

-

-

Blocking:

-

Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background.

-

-

Primary Antibody Incubation:

-

Dilute the primary phospho-FER antibody (e.g., anti-FER (phospho Y402)) in 5% BSA in TBST at the recommended dilution.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

-

Detection:

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Capture the chemiluminescent signal using an imaging system.

-

-

Stripping and Reprobing (Optional):

-

To normalize for protein loading, the membrane can be stripped and reprobed with an antibody against total FER or a loading control protein (e.g., GAPDH or β-actin).

-

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

| Parameter | Recommended Range/Value | Notes |

| Cell Treatment | ||

| This compound Concentration | 1-100 nM | Optimal concentration should be determined by a dose-response experiment. |

| Incubation Time | 1-4 hours | |

| Western Blot | ||

| Protein Loading per Lane | 20-30 µg | |

| Blocking Solution | 5% BSA in TBST | Avoid using milk. |

| Primary Antibody Dilution | 1:500 - 1:2000 | Refer to the antibody datasheet. |

| Primary Antibody Incubation | Overnight at 4°C | |

| Secondary Antibody Dilution | 1:2000 - 1:10000 | Refer to the antibody datasheet. |

| Secondary Antibody Incubation | 1 hour at Room Temperature |

Visualizations

Caption: Experimental workflow for analyzing FER phosphorylation using this compound.

Caption: Simplified FER signaling pathway indicating the inhibitory action of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | FER kinase inhibitor | Probechem Biochemicals [probechem.com]

- 3. Phospho-FER (Tyr402) Polyclonal Antibody (PA5-99139) [thermofisher.com]

- 4. Phospho-FER (Tyr714) Polyclonal Antibody (PA5-64579) [thermofisher.com]

- 5. Western blot for phosphorylated proteins | Abcam [abcam.com]

Application Notes and Protocols for Cell Viability Assays with Novel Compound Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

The evaluation of a novel compound's effect on cell viability is a cornerstone of preclinical drug discovery and development. These assessments are critical for determining a compound's therapeutic potential and its cytotoxic properties. Cell viability assays provide quantitative data on the number of living, healthy cells in a population after exposure to a test agent, such as the investigational compound DS21360717. This information is vital for establishing dose-response relationships, identifying therapeutic windows, and understanding the compound's mechanism of action.

This document provides an overview of commonly used cell viability assays and detailed protocols that can be adapted for testing the effects of novel compounds. The selection of an appropriate assay depends on the research question, cell type, and the compound's properties.

Principles of Common Cell Viability Assays

Several methods are available to assess cell viability, each with distinct advantages and limitations. These assays typically measure a specific marker of cellular health, such as metabolic activity, membrane integrity, or ATP content.

-

Metabolic Assays: These assays, such as the MTT, XTT, and WST-1 assays, measure the metabolic activity of a cell population.[1][2][3] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce tetrazolium salts to colored formazan (B1609692) products.[2][3] The amount of formazan produced is proportional to the number of metabolically active cells.

-

Luminescent Assays: Assays like the ATP quantitation assay measure the amount of ATP present in a cell population. Since ATP is a key indicator of metabolically active cells, the quantity of ATP is directly proportional to the number of viable cells.

-

Dye Exclusion Assays: These assays, including the Trypan Blue and Propidium Iodide staining methods, are based on the principle that viable cells have intact cell membranes that exclude certain dyes, while non-viable cells do not.

-

Live/Dead Assays: These methods use a combination of fluorescent dyes to simultaneously identify live and dead cells. For instance, Calcein-AM can be used to stain live cells green, while a dye like Propidium Iodide stains dead cells red.

Comparison of Cell Viability Assays

The following table summarizes the key characteristics of different cell viability assays to aid in selecting the most appropriate method for your research needs when evaluating a compound like this compound.

| Assay Name | Principle | Detection Method | Advantages | Disadvantages |

| MTT Assay | Reduction of yellow MTT to purple formazan by mitochondrial dehydrogenases in viable cells. | Colorimetric | Well-established, cost-effective. | Requires a solubilization step, endpoint assay. |

| XTT Assay | Reduction of XTT to a water-soluble formazan product by metabolically active cells. | Colorimetric | Higher sensitivity than MTT, no solubilization step. | Endpoint assay, can overestimate viability. |

| WST-1 Assay | Cleavage of WST-1 to a soluble formazan by cellular mechanisms at the cell surface. | Colorimetric | High sensitivity, faster protocol than MTT. | Endpoint assay, can overestimate viability. |

| ATP Assay | Measurement of ATP levels using a luciferase-based reaction. | Luminescence | High sensitivity, fast, suitable for high-throughput screening. | Requires cell lysis. |

| Trypan Blue | Viable cells with intact membranes exclude the dye, while non-viable cells take it up. | Brightfield Microscopy | Simple, inexpensive. | Subjective, low-throughput. |

| Live/Dead Assay | Simultaneous staining of live cells (e.g., Calcein-AM) and dead cells (e.g., Propidium Iodide). | Fluorescence Microscopy/Flow Cytometry | Provides a ratio of live to dead cells, single-cell resolution. | Requires specialized equipment. |

Experimental Protocols

The following are detailed protocols for performing cell viability assays. These should be optimized for your specific cell type and experimental conditions when testing a new compound.

Protocol 1: MTT Cell Viability Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

96-well clear flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Luminescent ATP Cell Viability Assay

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (or other test compound)

-

96-well opaque white flat-bottom plates

-

ATP detection reagent (e.g., CellTiter-Glo®)

-

Multichannel pipette

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells into a 96-well opaque plate at an optimal density in 100 µL of complete culture medium. Incubate for 24 hours.

-

Compound Treatment: Add serial dilutions of this compound to the wells. Include vehicle-only controls.

-

Incubation: Incubate for the desired treatment period.

-

Reagent Addition: Equilibrate the plate and the ATP detection reagent to room temperature. Add 100 µL of the ATP detection reagent to each well.

-

Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: Measure the luminescence using a luminometer.

Visualizations

Caption: Experimental workflow for a cell viability assay.

Caption: Hypothetical signaling pathway affected by this compound.

References

Application Notes and Protocols for DS21360717 in Kinase Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

DS21360717 is a potent, orally active small molecule inhibitor of Feline Sarcoma (FES)-related tyrosine kinase (FER).[1][2] Developed through high-throughput screening and subsequent structure-activity relationship (SAR)-based chemical modifications, this compound has demonstrated significant antitumor activity in preclinical models.[1] FER kinase is a non-receptor tyrosine kinase implicated in various cellular processes, including cell adhesion, migration, and proliferation. Its overexpression and hyperactivity are associated with the progression and metastasis of several cancers, making it a compelling target for anticancer therapies.

These application notes provide detailed protocols for utilizing this compound as a tool compound for in vitro and cell-based kinase activity screening. The information is intended to guide researchers in academic and industrial settings in their efforts to study FER kinase biology and discover novel anticancer agents.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's inhibitory activity.

Table 1: In Vitro Kinase and Cellular Inhibitory Activity of this compound

| Target/Cell Line | Assay Type | Parameter | Value | Reference |

| FER Kinase | Biochemical | IC50 | 0.49 nM | [2] |

| Ba/F3-FER Cells | Cell Proliferation | GI50 | 1.9 nM | [2] |

| Ba/F3-Mock Cells | Cell Proliferation | GI50 | 220 nM |

Table 2: In Vivo Antitumor Efficacy of this compound in a Ba/F3-FER Xenograft Model

| Dose (mg/kg, oral, once daily) | Outcome | Reference |

| 12.5 - 100 | Significant tumor growth inhibition |

Note: Detailed quantitative data on tumor growth inhibition percentages for specific doses were not available in the reviewed literature.

Table 3: Kinase Selectivity Profile of this compound

| Kinase Panel | Concentration Tested | Result | Reference |

| 64 Kinases | 200 nM | >90% inhibition of 14 kinases (excluding FER and FES) |

Note: A detailed IC50 panel for this compound against a broad range of kinases was not publicly available. The provided data indicates that while potent against FER, this compound exhibits off-target activity.

Signaling Pathway

FER kinase is a crucial node in multiple signaling pathways that regulate cell growth, survival, and migration. Downstream of growth factor receptors like EGFR, FER can activate key signaling cascades including the PI3K/AKT, MAPK/ERK, and STAT3 pathways.

Experimental Protocols

Biochemical FER Kinase Activity Assay

This protocol is adapted from the methods used in the discovery of this compound and is suitable for determining the in vitro potency of test compounds.

Experimental Workflow:

References

Application Notes and Protocols for Immunohistochemical Analysis of FER in DS21360717 Treated Tissues

Audience: Researchers, scientists, and drug development professionals.

Introduction

FER is a non-receptor tyrosine kinase that plays a crucial role in regulating cell-cell adhesion and mediating signaling from the cell surface to the cytoskeleton.[1][2] Elevated expression of FER has been observed in various cancers, such as breast cancer, and is implicated in tumor progression and metastasis, making it a compelling therapeutic target.[1] DS21360717 is a potent and orally active selective inhibitor of FER tyrosine kinase, with a reported IC50 of 0.49 nM.[1][3] It has demonstrated significant anti-tumor activity in preclinical models.

Immunohistochemistry (IHC) is an invaluable technique for visualizing the in-situ expression and phosphorylation status of proteins within the context of tissue architecture. These application notes provide a detailed protocol for performing IHC on tissues treated with this compound to assess the pharmacodynamic effects of the inhibitor. The primary goal is to evaluate the engagement of this compound with its target, FER, by monitoring the phosphorylation status of FER at tyrosine residues, such as Tyr402, a marker of its activation state.

Signaling Pathway and Mechanism of Action

FER kinase is activated through autophosphorylation in response to upstream signals, such as growth factor receptor activation. Activated (phosphorylated) FER then mediates downstream signaling pathways that influence cell migration, adhesion, and proliferation. This compound exerts its inhibitory effect by blocking the kinase activity of FER, thereby preventing its autophosphorylation and subsequent signaling cascade.

References

Troubleshooting & Optimization

Technical Support Center: Improving DS21360717 Solubility for In Vivo Studies

This technical support center provides researchers with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with DS21360717 for successful in vivo studies. Poor aqueous solubility is a known limitation of this compound, leading to low bioavailability and potentially impacting the assessment of its antitumor efficacy.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation showing poor efficacy in vivo?

A1: The limited in vivo antitumor effect of this compound can be attributed to its poor solubility, which consequently leads to low bioavailability.[1] For a compound to be absorbed and exert its therapeutic effect, it must be in a dissolved state at the site of absorption. If this compound precipitates out of solution in the gastrointestinal tract (for oral administration) or in the bloodstream (for intravenous administration), its effective concentration will be significantly reduced.

Q2: What are the initial steps to improve the solubility of this compound?

A2: A systematic approach to formulation development is recommended. The first step is to characterize the physicochemical properties of your specific batch of this compound, as these can be influenced by its salt form and purity. Key parameters to determine are its aqueous solubility at different pH values, and its octanol-water partition coefficient (logP). Although this compound is known to be soluble in DMSO, this solvent is often not suitable for direct in vivo use at high concentrations due to potential toxicity.

Q3: What are the common formulation strategies for poorly soluble compounds like this compound for in vivo studies?

A3: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble compounds. These can be broadly categorized as:

-

Co-solvent Systems: Utilizing a mixture of a water-miscible organic solvent with water to increase the solubility of the compound.

-

Surfactant-based Formulations: Using surfactants to form micelles that can encapsulate the hydrophobic drug, thereby increasing its apparent solubility.

-

Cyclodextrin Complexation: Employing cyclodextrins to form inclusion complexes with the drug molecule, which enhances its aqueous solubility.

-

Lipid-based Drug Delivery Systems (LBDDS): Formulating the drug in a lipid-based vehicle, which can improve absorption through the lymphatic system.

-

Particle Size Reduction: Decreasing the particle size of the drug substance to increase its surface area and dissolution rate (e.g., micronization or nanosuspension).

The choice of strategy will depend on the route of administration (oral or intravenous), the required dose, and the specific physicochemical properties of this compound.

Troubleshooting Guide

Problem 1: this compound precipitates from the formulation upon preparation or dilution.

-

Possible Cause: The solvent system is not optimal for maintaining this compound in solution.

-

Troubleshooting Steps:

-

Increase Co-solvent Concentration: Gradually increase the percentage of the organic co-solvent in your vehicle. Common co-solvents for in vivo use in rodents include polyethylene (B3416737) glycol 300/400 (PEG300/400), propylene (B89431) glycol (PG), and N-methyl-2-pyrrolidone (NMP).

-

Add a Surfactant: Incorporate a biocompatible surfactant such as Polysorbate 80 (Tween® 80) or a poloxamer (e.g., Pluronic® F-68) into your formulation.

-

Adjust pH: If this compound has ionizable groups, adjusting the pH of the vehicle with a suitable buffer can significantly improve solubility. An experimental determination of its pKa would be beneficial here.

-

Explore Cyclodextrins: Consider using cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), which are known to enhance the solubility of a wide range of molecules.

-

Problem 2: The chosen formulation is causing adverse effects in the animals.

-

Possible Cause: The concentration of the excipients (co-solvents, surfactants) is too high, leading to toxicity.

-

Troubleshooting Steps:

-

Reduce Excipient Concentration: Consult literature for the maximum tolerated doses of the excipients in your chosen animal model and route of administration. Aim for the lowest effective concentration of each excipient.

-

Use a Combination of Solubilizers: A combination of a co-solvent and a surfactant at lower individual concentrations can sometimes be more effective and less toxic than a high concentration of a single agent.

-

Consider Alternative Excipients: Explore other GRAS (Generally Recognized As Safe) excipients. For example, if using PEG400, consider if a lipid-based formulation might be better tolerated.

-

Quantitative Data Summary

The following tables provide a summary of commonly used excipients for oral and intravenous formulations in preclinical rodent studies. The suitability of each should be tested for this compound.

Table 1: Common Excipients for Oral Formulations in Rodents

| Excipient Category | Example Excipients | Typical Concentration Range | Notes |

| Co-solvents | PEG 300/400, Propylene Glycol | 10-60% | Can improve solubility of lipophilic compounds. |

| Surfactants | Polysorbate 80, Cremophor® EL | 1-10% | Form micelles to solubilize drugs. Potential for toxicity at higher concentrations. |

| Cyclodextrins | HP-β-CD, SBE-β-CD | 5-40% | Forms inclusion complexes to increase aqueous solubility. |

| Lipid Vehicles | Corn oil, Sesame oil, Labrasol® | Not Applicable | Suitable for highly lipophilic compounds. Can enhance lymphatic absorption. |

| Suspending Agents | Methylcellulose (MC), Carboxymethylcellulose (CMC) | 0.5-2% | For preparing suspensions if solubilization is not fully achieved. |

Table 2: Common Excipients for Intravenous Formulations in Rodents

| Excipient Category | Example Excipients | Typical Concentration Range | Notes |

| Co-solvents | PEG 300/400, Propylene Glycol, Ethanol | 5-40% | Must be used with caution to avoid hemolysis and precipitation upon injection. |

| Surfactants | Polysorbate 80, Solutol® HS 15 | 1-5% | Helps to prevent precipitation in the bloodstream. |

| Cyclodextrins | HP-β-CD, SBE-β-CD | 10-40% | Can be effective for increasing the solubility of compounds for IV administration. |

| Aqueous Vehicles | Saline, 5% Dextrose in Water (D5W) | Not Applicable | The final formulation is typically diluted in these vehicles. |

Experimental Protocols

Protocol 1: Screening for Suitable Solubilizing Excipients

-

Objective: To identify a suitable vehicle for this compound for in vivo studies.

-

Materials:

-

This compound powder

-

A selection of co-solvents (e.g., PEG400, PG)

-

A selection of surfactants (e.g., Polysorbate 80)

-

Cyclodextrins (e.g., HP-β-CD)

-

Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Prepare a series of potential vehicle compositions (e.g., 20% PEG400 in water, 10% HP-β-CD in water, 5% Polysorbate 80 in saline).

-

Add a pre-weighed amount of this compound to a fixed volume of each vehicle to achieve the target concentration for your study.

-

Vortex each mixture vigorously for 2-5 minutes.

-

Visually inspect for complete dissolution. Note any precipitation or cloudiness.

-

For promising formulations, perform a kinetic solubility test by diluting the formulation in an aqueous buffer (e.g., PBS) to mimic physiological conditions and observe for precipitation over time.

-

(Optional) Quantify the amount of dissolved this compound in the supernatant after centrifugation using a suitable analytical method like HPLC to determine the exact solubility in each vehicle.

-

Visualizations

Caption: Experimental workflow for developing a suitable formulation for this compound.

Caption: Simplified signaling pathway of FER kinase and the inhibitory action of this compound.

References

Technical Support Center: Overcoming Off-Target Effects of DS21360717

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating potential off-target effects of the hypothetical small molecule inhibitor, DS21360717. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with inhibitors like this compound?

Off-target effects occur when a small molecule inhibitor, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1] Validating that an observed cellular phenotype is a direct result of inhibiting the intended target is fundamental to rigorous scientific research.[1]

Q2: What are the initial signs that this compound might be causing off-target effects in my experiments?

Common indicators of potential off-target effects include:

-

Cellular phenotypes that are inconsistent with the known function of the intended target.

-

High levels of cellular toxicity at concentrations close to the effective dose.

-

Discrepancies between results obtained with this compound and those from genetic approaches (e.g., siRNA, CRISPR) targeting the same protein.

-

Similar phenotypes observed with structurally unrelated inhibitors that are not known to target the same protein.

Q3: What general strategies can I employ to minimize the off-target effects of this compound?

Several strategies can be used to minimize off-target effects:

-

Dose-Response Experiments: Use the lowest effective concentration of this compound that produces the desired on-target effect.

-

Orthogonal Validation: Confirm the observed phenotype using structurally and mechanistically different inhibitors that target the same protein.[1]

-

Genetic Approaches: Use techniques like CRISPR-Cas9 or RNA interference to knock down or knock out the intended target and see if the phenotype matches that of this compound treatment.

-

Target Engagement Assays: Directly measure the binding of this compound to its intended target within the cellular context to ensure the observed effects correlate with target binding.

-

Proteome-wide Profiling: Employ unbiased techniques to identify all cellular targets of this compound.

Troubleshooting Guide

Q4: I'm observing significant cell death in my cultures treated with this compound, even at concentrations where I expect to see specific inhibition. What should I do?

This could be due to off-target toxicity. Here’s a troubleshooting workflow:

-

Determine the Therapeutic Window: Perform a dose-response curve to determine the IC50 for your target of interest and a cytotoxicity assay (e.g., MTS or LDH assay) to determine the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target toxicity.

-

Use a Structurally Unrelated Inhibitor: Test a different inhibitor for the same target with a distinct chemical scaffold. If this inhibitor shows the desired phenotype without the same level of toxicity, it's likely the toxicity of this compound is due to off-target effects.

-

Rescue Experiment: If possible, overexpress a resistant mutant of the target protein. If the cells are still sensitive to this compound, the toxicity is likely off-target.

Q5: My results with this compound do not align with the phenotype I see when I knock down the target protein using shRNA. How can I reconcile these findings?

This discrepancy strongly suggests off-target effects. The following steps can help clarify the situation:

-

Confirm Target Knockdown: Ensure your shRNA is effectively reducing the expression of the target protein via qPCR or Western blot.

-

Use Multiple shRNAs: Use at least two different shRNAs targeting different sequences of the same gene to rule out off-target effects of the shRNA itself.

-

Perform a Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that this compound is engaging with its intended target in your cellular model at the concentrations used.

Quantitative Data Summary

The following table presents hypothetical data for the on-target and off-target activity of this compound.

| Target | IC50 (nM) | Description |

| On-Target: Kinase A | 15 | Intended therapeutic target |

| Off-Target: Kinase B | 150 | Structurally related kinase |

| Off-Target: Kinase C | 800 | Distantly related kinase |

| Off-Target: Kinase D | >10,000 | Unrelated kinase |

This data is hypothetical and for illustrative purposes only.

Key Experimental Protocols

Protocol 1: Dose-Response Experiment for IC50 Determination

Objective: To determine the concentration of this compound that inhibits the activity of the target protein by 50% (IC50).

Methodology:

-

Cell Seeding: Plate cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical starting concentration might be 10 µM, with 1:3 serial dilutions.

-

Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO-only control.

-

Incubation: Incubate the cells for a predetermined amount of time, based on the biology of the target and pathway.

-

Assay: Perform an assay to measure the activity of the target protein or a downstream signaling event (e.g., phosphorylation of a substrate measured by ELISA or Western blot).

-

Data Analysis: Plot the percentage of inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50.

Protocol 2: Orthogonal Pharmacological Validation

Objective: To confirm that the observed phenotype is not specific to the chemical scaffold of this compound.

Methodology:

-

Inhibitor Selection: Choose a structurally distinct inhibitor that targets the same protein. Ideally, this inhibitor should have a different mechanism of action (e.g., allosteric vs. ATP-competitive for a kinase).

-

Dose-Response: Perform dose-response experiments for the new inhibitor as described in Protocol 1 to determine its IC50 in your system.

-

Phenotypic Assay: Treat cells with equipotent concentrations of this compound and the orthogonal inhibitor (e.g., at their respective IC50 or IC80 values).

Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To directly measure the engagement of this compound with its target protein in intact cells.

Methodology:

-

Cell Treatment: Treat cultured cells with this compound at the desired concentration or with a vehicle control (DMSO).

-